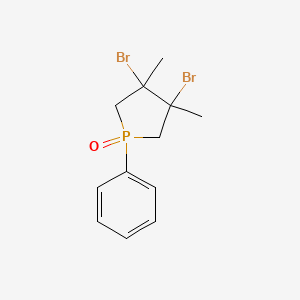
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide is a chemical compound with a unique structure that includes bromine, methyl, and phenyl groups attached to a phospholane ring
Méthodes De Préparation
The synthesis of 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide typically involves the bromination of 3,4-dimethyl-1-phenylphospholane. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Analyse Des Réactions Chimiques
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide involves its interaction with molecular targets through its bromine and phospholane groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide include other dibromo-substituted phospholanes and dimethyl-substituted phospholanes. Compared to these compounds, this compound is unique due to the presence of both bromine and phenyl groups, which confer distinct reactivity and properties. Some similar compounds include:
These compounds share some structural similarities but differ in their specific chemical and physical properties, making this compound a unique and valuable compound for various applications.
Propriétés
Numéro CAS |
72620-94-1 |
|---|---|
Formule moléculaire |
C12H15Br2OP |
Poids moléculaire |
366.03 g/mol |
Nom IUPAC |
3,4-dibromo-3,4-dimethyl-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H15Br2OP/c1-11(13)8-16(15,9-12(11,2)14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
IAYBDUDPRHKBMT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CP(=O)(CC1(C)Br)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















